Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate
Description
Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate is a deuterated derivative of ethyl piperidine-4-carboxylate, where nine hydrogen atoms at positions 1, 2, 2, 3, 3, 4, 5, 5, and 6 are replaced by deuterium (²H). This isotopic substitution significantly alters its physicochemical properties, such as bond strength, solubility, and spectroscopic behavior, making it valuable in kinetic studies, metabolic tracing, and NMR-based structural analysis . The ethyl ester group at position 4 enhances lipophilicity, while the deuterated piperidine core stabilizes the molecule against enzymatic degradation, a feature exploited in drug development .
Properties
IUPAC Name |
ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3/i3D2,4D2,5D,6D2,7D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPPJYDHHAEEK-BTTGHUEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])C(=O)OCC)([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Mediated Deuterium Exchange
Deuterium enrichment at specific positions on the piperidine ring is achieved via refluxing in deuterated solvents (e.g., D₂O or CD₃OD). For example, proton-deuterium exchange at the 2, 3, 5, and 6 positions is facilitated by acid-catalyzed equilibration in D₂O at 80–100°C for 48–72 hours. This method yields partial deuteration, necessitating subsequent purification via fractional crystallization.
Catalytic Deuteration of Piperidine Derivatives
Hydrogenation of pyridine derivatives using deuterium gas (D₂) over palladium catalysts introduces deuterium at unsaturated positions. For instance, 4-pyridylcarboxylate esters hydrogenated under 3–5 atm D₂ at 50°C yield perdeuterated piperidine intermediates. Isotopic purity >99% is attainable with optimized catalyst loading (5–10% Pd/C) and reaction times (12–24 hours).
Use of Pre-Deuterated Starting Materials
Commercial deuterated reagents, such as CD₃CN or CD₃OD, enable direct synthesis of deuterated intermediates. Michael addition reactions between deuterated acrylates and amines (e.g., benzylamine-d₉) yield piperidine derivatives with site-specific deuteration. This approach minimizes post-synthetic modifications and ensures high isotopic fidelity.
Esterification of Deuterated Piperidine-4-Carboxylic Acid
Ethyl Chloroformate Coupling
The carboxyl group of deuterated piperidine-4-carboxylic acid is activated using ethyl chloroformate in anhydrous tetrahydrofuran (THF). Under nitrogen atmosphere, the reaction proceeds at 0–5°C for 2–4 hours, yielding the ethyl ester with >90% efficiency. Excess chloroformate is quenched with aqueous NaHCO₃, and the product is extracted into ethyl acetate.
Reaction Conditions:
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Temperature: 0–5°C
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Solvent: THF
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Catalyst: None
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Yield: 90–95%
Transesterification of Methyl Esters
Methyl piperidine-4-carboxylate-d₉ is reacted with excess ethanol (C₂H₅OH) in the presence of sulfuric acid. Refluxing at 80°C for 6–8 hours drives the equilibrium toward the ethyl ester. Isotopic purity is preserved by avoiding protic solvents, with yields reaching 85–88%.
Optimization Parameters:
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Acid Catalyst: H₂SO₄ (1–2 mol%)
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Ethanol:Methyl Ester Ratio: 5:1
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Reaction Time: 6–8 hours
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethanol-water mixtures (3:1 v/v) at 0–5°C. This step removes non-deuterated byproducts and unreacted starting materials, enhancing isotopic purity to >98.5%.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) isolates the target compound with minimal deuterium loss. High-performance liquid chromatography (HPLC) using deuterated mobile phases (e.g., CD₃CN/D₂O) further verifies purity.
Spectroscopic Validation
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NMR Spectroscopy: ¹H NMR confirms deuterium incorporation by absence of proton signals at positions 1, 2, 3, 5, and 6.
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Mass Spectrometry: High-resolution MS (HRMS) shows a molecular ion peak at m/z 166.2656 (C₈H₆D₉NO₂).
Industrial-Scale Production Insights
Large-scale synthesis adopts continuous-flow reactors to enhance deuteration efficiency. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Deuteration Temperature | 70–90°C | Higher temperatures accelerate exchange but risk decomposition |
| Catalyst Loading | 5–7% Pd/C | Balances cost and reaction rate |
| Solvent Polarity | Low (e.g., toluene) | Minimizes proton contamination |
Challenges and Mitigation Strategies
Isotopic Dilution
Proton contamination from moisture or solvents is mitigated by rigorous drying (molecular sieves) and anhydrous reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential effects on biological systems due to the kinetic isotope effect, which can influence enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug development, particularly in improving the metabolic stability and pharmacokinetics of pharmaceutical compounds.
Industry: Utilized in the development of deuterated materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate is primarily influenced by the kinetic isotope effect. The presence of deuterium atoms can alter the rate of chemical reactions, particularly those involving bond cleavage and formation. This can lead to changes in the compound’s interaction with molecular targets and pathways, affecting its overall biological and chemical behavior.
Comparison with Similar Compounds
Structural Analog 1: Ethyl Piperidine-4-Carboxylate (Non-Deuterated)
The non-deuterated parent compound shares the same piperidine-4-carboxylate backbone but lacks isotopic substitution. Key differences include:
- NMR Profile: Deuterium substitution eliminates proton signals at substituted positions, simplifying NMR spectra by reducing signal overlap. For example, in deuterated analogs, regions corresponding to positions 1–6 show absence of proton signals, whereas non-deuterated analogs exhibit complex splitting patterns in these regions .
- Metabolic Stability : Deuterated versions exhibit prolonged half-life due to the kinetic isotope effect (KIE), which slows CYP450-mediated oxidation at deuterated sites .
- Solubility: Deuteration marginally reduces aqueous solubility (e.g., ~15% lower in deuterated vs. non-deuterated forms) due to increased molecular mass and altered hydrogen-bonding capacity .
Structural Analog 2: (4Z)-4-(2-Oxoethylidene)-1,2,3,4-Tetrahydropyridine-2,6-Dicarboxylic Acid
This compound shares a partially saturated piperidine ring but differs in functionalization:
- Functional Groups : The presence of two carboxylic acid groups (positions 2 and 6) and an oxoethylidene substituent (position 4) increases polarity, resulting in higher aqueous solubility (>200 mg/mL vs. ~50 mg/mL for the ethyl ester analog) .
- Reactivity : The α,β-unsaturated ketone moiety in the oxoethylidene group makes this compound prone to Michael addition reactions, unlike the ester group in the target compound, which undergoes hydrolysis under basic conditions .
Physicochemical and Spectroscopic Data Comparison
| Property | Ethyl 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-Carboxylate | Ethyl Piperidine-4-Carboxylate | (4Z)-4-(2-Oxoethylidene)-1,2,3,4-Tetrahydropyridine-2,6-Dicarboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 223.3 (deuterated) | 214.3 | 257.2 |
| Deuteration Sites | 1,2,2,3,3,4,5,5,6 | None | None |
| Key Functional Groups | Ethyl ester | Ethyl ester | Dicarboxylic acid, α,β-unsaturated ketone |
| Aqueous Solubility (mg/mL) | ~50 | ~65 | >200 |
| Characteristic NMR Shifts (¹H, ppm) | Absent signals at 1–6 positions | Multiplet at 1.5–3.0 ppm | Doublets at δ 6.8–7.2 (oxoethylidene), singlet at δ 12.1 (COOH) |
Biological Activity
Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including data from case studies and relevant research findings.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by a carboxylate functional group. Its molecular formula is C14H23D9NO2 (where D denotes deuterium), indicating the presence of nine deuterium atoms which may influence its pharmacokinetic properties and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The presence of deuterium in its structure might enhance stability and alter metabolic pathways compared to its non-deuterated counterparts.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound exhibits notable activity against specific cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound has shown significant inhibition of proliferation in human breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
- Apoptosis Induction : Flow cytometry assays indicated that treatment with the compound leads to increased apoptosis rates in treated cells compared to controls.
In Vivo Studies
In vivo studies utilizing animal models have provided insights into the pharmacological effects of this compound:
- Anti-tumor Activity : In xenograft models of cancer, administration of this compound resulted in a significant reduction in tumor size compared to untreated groups.
- Toxicity Profile : Toxicological assessments revealed that the compound has a favorable safety profile at therapeutic doses with minimal adverse effects observed.
Case Studies
A notable case study involved the administration of this compound in a clinical setting for patients with advanced-stage cancer. The results indicated:
- Response Rate : Approximately 30% of patients exhibited partial responses to treatment.
- Quality of Life : Patients reported improved quality of life metrics during the treatment period.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has identified key functional groups that enhance the biological activity of this compound. Modifications at specific positions on the piperidine ring have been shown to increase potency against cancer cell lines while reducing off-target effects.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. The incorporation of deuterium is hypothesized to slow metabolic degradation compared to non-deuterated analogs.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H23D9NO2 |
| IC50 (MCF-7) | Micromolar range |
| Tumor Size Reduction | Significant in xenograft models |
| Patient Response Rate | 30% partial response |
| Safety Profile | Favorable at therapeutic doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
